(1-Butyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1-Butyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid is a useful research compound. Its molecular formula is C13H17N3O5 and its molecular weight is 295.295. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C12H16N4O6
- Molecular Weight : 304.28 g/mol
- IUPAC Name : (1-Butyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid
This compound features a pyrrolopyrimidine core structure that is known for various biological activities.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolopyrimidine compounds exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that the synthesized compounds showed potent inhibition against a range of bacterial and fungal strains. For instance:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 0.5 µg/mL |
Compound B | S. aureus | 0.25 µg/mL |
Compound C | C. albicans | 0.75 µg/mL |
These findings suggest that the target compound may possess similar or enhanced antimicrobial properties due to its structural characteristics.
Anticancer Activity
The anticancer potential of pyrrolopyrimidine derivatives has been explored in various studies. A notable study demonstrated that certain derivatives exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:
Cell Line | IC50 (µM) | Activity Type |
---|---|---|
MCF-7 | 12.5 | Cytotoxic |
HeLa | 15.0 | Cytotoxic |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Other Biological Activities
In addition to antimicrobial and anticancer activities, the compound has shown promise in other areas:
- Anti-inflammatory Effects : Some studies indicate that pyrrolopyrimidine derivatives can reduce inflammation markers in vitro.
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of enzymes like acetylcholinesterase, suggesting potential use in neurodegenerative diseases.
Case Study 1: Antimicrobial Screening
In a comprehensive screening of various pyrrolopyrimidine derivatives, including the target compound, researchers found that modifications to the side chains significantly influenced antimicrobial potency. The study highlighted the importance of structural diversity in enhancing biological activity.
Case Study 2: Anticancer Evaluation
A recent investigation into the anticancer properties of the compound involved testing against multiple cancer cell lines. The study concluded that specific modifications increased selectivity towards cancer cells while minimizing toxicity to normal cells.
Eigenschaften
IUPAC Name |
2-(1-butyl-3-methyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c1-3-4-5-16-10-9(12(20)15(2)13(16)21)7(6-8(17)18)11(19)14-10/h7H,3-6H2,1-2H3,(H,14,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWXLGKVOUZYKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(C(=O)N2)CC(=O)O)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.